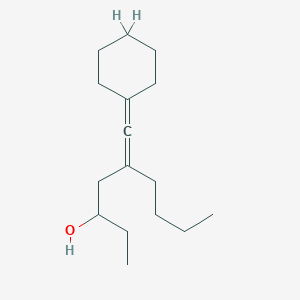
5-(Cyclohexylidenemethylidene)nonan-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Cyclohexylidenemethylidene)nonan-3-OL is a chemical compound with the molecular formula C16H28O It is characterized by a cyclohexylidene group attached to a nonan-3-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexylidenemethylidene)nonan-3-OL typically involves the reaction of cyclohexanone with a suitable nonan-3-ol derivative under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the cyclohexylidene group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include catalytic hydrogenation and oxidation-reduction reactions, which are scaled up to meet production demands.
Análisis De Reacciones Químicas
Types of Reactions
5-(Cyclohexylidenemethylidene)nonan-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylidenemethylidene ketones, while reduction can produce cyclohexylidenemethylidene alkanes.
Aplicaciones Científicas De Investigación
5-(Cyclohexylidenemethylidene)nonan-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 5-(Cyclohexylidenemethylidene)nonan-3-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylidenemethylidene derivatives: Compounds with similar structural features, such as cyclohexylidenemethylidene butanol and cyclohexylidenemethylidene pentanol.
Nonan-3-OL derivatives: Compounds with a nonan-3-ol backbone, such as nonan-3-ol acetate and nonan-3-ol propionate.
Uniqueness
5-(Cyclohexylidenemethylidene)nonan-3-OL is unique due to its specific combination of a cyclohexylidene group and a nonan-3-ol backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
821782-55-2 |
|---|---|
Fórmula molecular |
C16H28O |
Peso molecular |
236.39 g/mol |
InChI |
InChI=1S/C16H28O/c1-3-5-9-15(13-16(17)4-2)12-14-10-7-6-8-11-14/h16-17H,3-11,13H2,1-2H3 |
Clave InChI |
QOBQGJCKDPEMET-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=C=C1CCCCC1)CC(CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


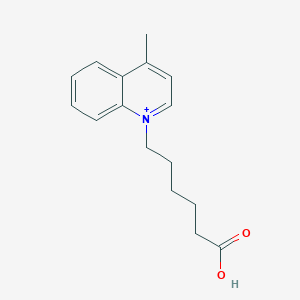
![N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14209552.png)
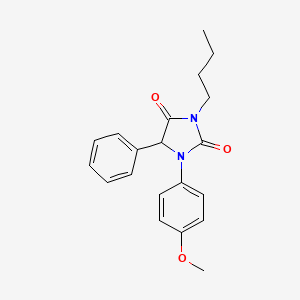

![2-[2-(3,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209573.png)
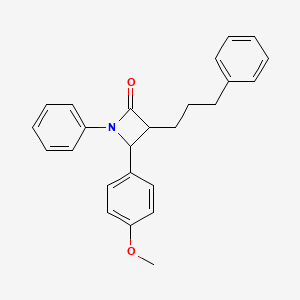

![N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14209593.png)
![4-[(E)-{4-[Bis(4-methylphenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B14209596.png)
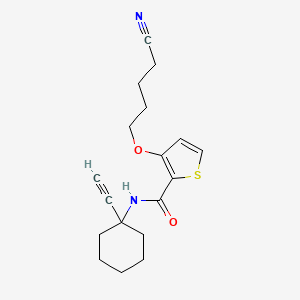
![4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14209605.png)
![2-[(1-Benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14209620.png)
![tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane](/img/structure/B14209621.png)
![Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]-](/img/structure/B14209629.png)
